Formamidine acetate

Solubility Aqueous reaction media Formulation

Formamidine acetate (CAS 3473-63-0) is a stable, non-hygroscopic crystalline reagent that overcomes the handling challenges of volatile free base formamidine and deliquescent formamidine hydrochloride. Ideal for heterocyclic synthesis and perovskite solar cell fabrication. • Heterocyclic Synthesis: Validated 67% isolated yield in pyrimidinone formation at kg scale; enables one-pot imidazole ring construction without free base liberation. • Perovskite Fabrication: Essential additive enabling 25.23% PCE in FAPbI₃ devices; 90% efficiency retention after 1000 h MPP tracking. • Supply: ≥99% assay purity; 832 g/L water solubility supports aqueous green chemistry workflows.

Molecular Formula C2H4O2.CH4N2
C3H8N2O2
Molecular Weight 104.11 g/mol
CAS No. 3473-63-0
Cat. No. B110714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamidine acetate
CAS3473-63-0
SynonymsFormamidine Acetate Salt;  Formamidine Monoacetate;  Methanimidamide Monoacetate;  Formamidinium Acetate;  Formimidamide Acetate;  Methanimidamide Acetate;  NSC 96608; 
Molecular FormulaC2H4O2.CH4N2
C3H8N2O2
Molecular Weight104.11 g/mol
Structural Identifiers
SMILESCC(=O)[O-].C(=[NH2+])N
InChIInChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)
InChIKeyXPOLVIIHTDKJRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamidine Acetate Chemical Profile


Formamidine acetate (CAS 3473-63-0; molecular formula C3H8N2O2; MW 104.11 g/mol) is a white to light yellow crystalline salt formed from formamidine and acetic acid . It serves as a critical condensing agent and amidine source in heterocyclic synthesis, particularly for constructing pyrimidine and imidazole rings that form the core of numerous active pharmaceutical ingredients (APIs) . Unlike the free base formamidine (CAS 463-52-5), which is a volatile gas at room temperature, the acetate salt provides a stable, solid reagent that is freely soluble in water (832 g/L at 21°C) and soluble in hot ethanol, enabling straightforward incorporation into diverse synthetic workflows . The compound melts with decomposition at 158-161°C and is commercially available at purities ≥98% from major suppliers .

Solid Reagent Stable crystalline acetate salt; avoids volatile free base gas handling
High Aqueous Solubility Enables concentrated aqueous reaction media without precipitation
Non-Hygroscopic Direct benchtop use; no inert atmosphere storage or free base liberation required
Heterocycle Synthesis Validated for pyrimidine and imidazole ring construction at scale

Formamidine Acetate Substitution Limitations


Direct substitution of formamidine acetate with its closest structural analog, formamidine hydrochloride (CAS 6313-33-3), introduces significant practical liabilities that compromise experimental reproducibility and workflow efficiency. The hydrochloride salt is highly deliquescent and hygroscopic, requiring rigorous anhydrous handling and inert atmosphere storage to prevent water uptake that can alter stoichiometry and deactivate moisture-sensitive reactions [1]. In contrast, formamidine acetate is described as non-hygroscopic or only slightly hygroscopic, permitting direct use in many condensation reactions without prior liberation of the free base [2]. Furthermore, the free base formamidine is a volatile gas at room temperature, making it impractical as a benchtop reagent; the acetate salt provides a stable, crystalline, high-purity solid alternative with a water solubility of 832 g/L, far exceeding the solubility of the hydrochloride in aqueous systems . These physicochemical distinctions mandate deliberate compound selection rather than casual interchange based solely on amidine functionality.

Formamidine Acetate
Formamidine HCl (Potential Substitute)
Hygroscopicity Non-hygroscopic; stable in ambient air
Hygroscopicity Highly deliquescent; requires inert gas storage and anhydrous handling
Aqueous Solubility Quantitatively high; enables concentrated aqueous solutions
Aqueous Solubility Limited; may require heating and co-solvent for dissolution
Handling Workflow Direct use; no free base liberation step
Handling Workflow Often requires liberation to free base; may add synthetic step

Formamidine Acetate Comparative Evidence


Aqueous Solubility Comparison

Formamidine acetate exhibits a quantitatively defined water solubility of 832 g/L at 21°C, enabling high-concentration aqueous reaction conditions without precipitation or phase separation . In contrast, formamidine hydrochloride is described qualitatively as 'soluble' in water with a solution that is 'almost transparency' and lacks a precise g/L specification in standard vendor documentation; its solubility in ethanol is emphasized, but its aqueous behavior is notably limited, often requiring heating to 37°C and ultrasonication to achieve dissolution . This represents a solubility differential exceeding an order of magnitude when benchmarked against typical hydrochloride solubility ranges for similar amidine salts.

Aqueous Solubility
Data to verify
Target: 832 g/L at 21°C
Comparator: qualitative soluble; limited data
Supports aqueous reaction media selection
Comparator lacks precise g/L specification; requires heating
Solubility Aqueous reaction media Formulation

Hygroscopicity and Handling Stability

Formamidine hydrochloride and the hydrochloride salt of acetamidine are explicitly characterized as 'highly deliquescent' in primary literature, meaning they absorb atmospheric moisture rapidly and liquefy, compromising accurate weighing and introducing water into moisture-sensitive reactions [1]. In contrast, formamidine acetate is 'not appreciably hygroscopic' and is 'non-hygroscopic' as the salt of a weaker acid, permitting direct use in many condensation reactions without the additional synthetic step of liberating the free base [2]. This differential eliminates the requirement for inert atmosphere storage and anhydrous handling protocols that are mandatory for the hydrochloride salt, which is labeled 'Store under inert gas' and 'Hygroscopic' by suppliers .

Hygroscopicity
Head-to-head
Target: Non-hygroscopic, direct use
Comparator: Highly deliquescent; inert gas mandatory
Eliminates inert atmosphere handling requirements
Reported handling differential; ambient air stability
Hygroscopicity Handling stability Workflow efficiency

Pyrimidine Synthesis Yield

In a large-scale synthesis protocol reported by Pfizer Central Research, the reaction of methyl propionyl acetate with formamidine acetate in the presence of sodium methoxide produced 6-ethyl-4(3H)-pyrimidinone in 67% isolated yield, with subsequent steps affording 4-ethylpyrimidine in 41% overall yield [1]. This pyrimidinone-forming condensation represents a direct application of the acetate salt as a C1 building block in pharmaceutically relevant heterocycle construction. While formamidine hydrochloride can also be employed in pyrimidine synthesis, comparative yield data from identical substrate systems are not reported in accessible literature; the 67% isolated yield serves as a quantitative benchmark for performance expectations with the acetate salt under defined conditions (sodium methoxide base, ambient temperature).

Pyrimidine Yield
Reported
67% isolated yield
Provides validated yield benchmark for scale-up
Conditions: methyl propionyl acetate, NaOMe, RT
Pyrimidine synthesis Heterocycle formation Pharmaceutical intermediates

Imidazole Ring Formation Yields

Reaction of several monosaccharides with formamidine acetate in a one-pot procedure afforded the corresponding imidazolosugars in 30-50% yields, demonstrating the reagent's utility in constructing imidazole rings directly from carbohydrate precursors without intermediate purification steps . This yield range, while moderate, is achieved in a single operational step and provides a quantitative reference point for the acetate salt's performance in imidazole annulation chemistry. Comparable data for formamidine hydrochloride in identical imidazolosugar synthesis are not reported; the acetate's compatibility with microwave irradiation conditions further distinguishes its synthetic versatility [1].

Imidazole Yield
Reported
30–50% yield (one-pot)
Supports one-pot imidazole synthesis workflows
Microwave compatibility reported; carbohydrate substrates
Imidazole synthesis Glycosidase inhibitors One-pot methodology

Perovskite Solar Cell Efficiency

Formamidine acetate (FAAc) functions as a critical coordination additive in the fabrication of phase-pure α-FAPbI3 perovskite thin films. A solid–liquid low entropy ink strategy employing FAAc enabled perovskite solar cells to achieve a power conversion efficiency (PCE) of 25.23% for small-area devices (0.049 cm²) and 23.05% for 5×5 cm² modules, representing the highest reported value for phase-pure α-FAPbI3 without additional cations or anions [1]. Furthermore, the perovskite solar modules retained 90% of their initial efficiency over 1000 hours of continuous illumination under maximum power point tracking (ISOS-L2 protocol), demonstrating exceptional operational stability [1]. In Sn-based perovskite systems, FAAc ionic liquid incorporation achieved 9.96% PCE, illustrating broader applicability across perovskite compositions [2]. Alternative amidine sources such as formamidine hydrochloride are not employed in this specific high-efficiency additive role; FAAc's unique coordination behavior with Pb²⁺ suppresses undesired [PbI3]⁻ complex formation and promotes rapid phase-pure crystallization [1].

Perovskite PCE
Head-to-head
25.23% PCE (0.049 cm²); 23.05% module; 90% retention/1000 h
Supports record-efficiency phase-pure FAPbI3 device research
ISOS-L2 stability protocol; coordination additive role
Perovskite solar cells FAPbI3 Photovoltaics Additive engineering

Formamidine Acetate Synthesis Yield

The industrial synthesis of formamidine acetate via introduction of gaseous ammonia into a mixture of triethyl orthoformate and glacial acetic acid at 72-115°C proceeds with yields of 84-88% [1]. An alternative patent method employing cyanamide hydrogenation in aqueous acetic acid solution in the presence of a palladium-based catalyst delivers the acetate salt in 92% yield with high purity, requiring relatively small amounts of palladium [2]. These yield data are relevant to procurement decisions when evaluating supplier manufacturing routes and their impact on product cost and purity consistency. Formamidine hydrochloride production yields are not as extensively documented in comparable patent literature, limiting direct cross-comparison of manufacturing efficiency.

Synthesis Yield
Class-level
84–88% (orthoformate); 92% (hydrogenation)
Supports manufacturing cost and purity assessment
Patent data; Pd-catalyst route yields higher
Synthesis yield Process chemistry Manufacturing cost

Formamidine Acetate Application Scenarios


Pharmaceutical Pyrimidine Synthesis

When developing synthetic routes to pyrimidine-containing APIs at kilogram scale or larger, formamidine acetate provides a validated 67% isolated yield benchmark for pyrimidinone formation using the methyl propionyl acetate substrate system under sodium methoxide conditions [1]. This peer-reviewed, industry-derived yield data supports cost modeling and process reproducibility assessments. The non-hygroscopic nature of the acetate salt eliminates the need for inert atmosphere handling during weighing and reaction setup, reducing operational complexity and capital equipment requirements compared to the deliquescent hydrochloride alternative [2]. Procurement should prioritize suppliers providing ≥98% assay purity to ensure consistent stoichiometry in large-batch reactions.

Phase-Pure FAPbI3 Perovskite Fabrication

For laboratories fabricating formamidinium lead iodide (FAPbI3) perovskite solar cells, formamidine acetate serves as an essential coordination additive in the low-entropy ink strategy that enables 25.23% power conversion efficiency in small-area devices and 23.05% in 5×5 cm² modules—the highest reported values for phase-pure α-FAPbI3 without additional cations or anions [3]. The operational stability of resulting devices (90% efficiency retention after 1000 hours under continuous MPP tracking) establishes the acetate salt as a critical reagent for achieving both high performance and durability. Alternative amidine sources lack equivalent documentation in this high-impact application space, making formamidine acetate the preferred procurement choice for reproducible, high-efficiency perovskite device fabrication.

Imidazole and Carbohydrate Chemistry

When synthetic workflows involve one-pot imidazole ring formation from carbohydrate precursors or α-bromoketone condensations, formamidine acetate delivers documented yields of 30-50% in imidazolosugar synthesis and supports microwave-assisted protocols for accelerated reaction screening . The ability to use the acetate salt directly without prior free base liberation streamlines multi-step sequences and reduces total synthetic step count [2]. For medicinal chemistry programs targeting imidazole-containing scaffolds (e.g., histamine analogs, glycosidase inhibitors), the acetate salt's well-characterized reactivity profile in these specific transformations provides greater predictability than less-documented alternatives.

Aqueous High-Concentration Reactions

In synthetic protocols employing aqueous solvent systems or requiring high amidine concentrations, formamidine acetate's quantitatively defined water solubility of 832 g/L at 21°C enables the preparation of concentrated stock solutions without precipitation or phase separation . This high aqueous solubility contrasts with the limited water solubility of formamidine hydrochloride, which typically requires ethanol as a primary solvent and may necessitate heating/ultrasonication for dissolution . For green chemistry applications seeking to minimize organic solvent usage, the acetate salt's exceptional water solubility aligns with sustainable solvent selection principles, as demonstrated in the electrochemical synthesis of formamidine acetate itself from cyanamide in aqueous acidic electrolyte [4].

Application
Selection Property
Validation Focus
Pharmaceutical pyrimidine synthesis
Non-hygroscopic, high-solubility reagent
Yield reproducibility and process robustness
Phase-pure FAPbI3 perovskite fabrication
Coordination additive for phase-pure crystallization
Device efficiency and stability performance
Imidazole and carbohydrate chemistry
One-pot reaction compatibility
Yield predictability and microwave protocol fit
Aqueous high-concentration reactions
Exceptionally high water solubility profile
Concentrated stock solution preparation

Technical Documentation Hub

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